N-Oxalylglycine

Description

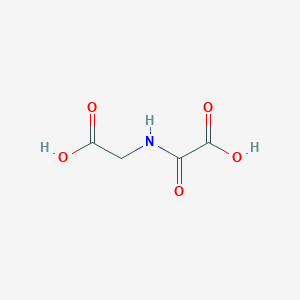

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMZLRFONYSTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200601 | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-39-5 | |

| Record name | N-Oxalylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OXALYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYCARBONYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Oxalylglycine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a small molecule that has garnered significant attention in biomedical research for its ability to modulate cellular responses to oxygen availability. As a structural analog of α-ketoglutarate, a key co-substrate for a large family of enzymes, NOG functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. This inhibitory action has profound effects on various cellular processes, most notably the hypoxia signaling pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular targets, downstream signaling cascades, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

The primary mechanism of action of this compound is its ability to act as a competitive inhibitor of α-ketoglutarate (also known as 2-oxoglutarate)-dependent dioxygenases. These enzymes utilize α-ketoglutarate and molecular oxygen to hydroxylate their substrates. NOG, by mimicking the structure of α-ketoglutarate, binds to the active site of these enzymes, thereby preventing the binding of the natural co-substrate and inhibiting their catalytic activity.

Two major classes of α-ketoglutarate-dependent dioxygenases are significantly affected by NOG:

-

Prolyl Hydroxylase Domain (PHD) Enzymes: These enzymes (PHD1, PHD2, and PHD3) are crucial cellular oxygen sensors. Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases: This family of enzymes plays a critical role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing gene expression.

Quantitative Inhibition Data

The inhibitory potency of this compound against various α-ketoglutarate-dependent dioxygenases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of NOG required to reduce the enzyme's activity by 50%.

| Enzyme Target | IC50 (µM) | Reference(s) |

| Prolyl Hydroxylase Domain 1 (PHD1) | 2.1 | [1] |

| Prolyl Hydroxylase Domain 2 (PHD2) | 5.6 | [1] |

| Jumonji Domain-Containing Protein 2A (JMJD2A) | 250 | [2][3] |

| Jumonji Domain-Containing Protein 2C (JMJD2C) | 500 | [2][3] |

| Jumonji Domain-Containing Protein 2E (JMJD2E) | 24 | [2][3] |

Downstream Signaling: Stabilization of HIF-1α and Gene Activation

The most well-characterized downstream effect of this compound's inhibition of PHDs is the stabilization of the HIF-1α transcription factor. By preventing the hydroxylation of HIF-1α, NOG blocks its degradation, allowing it to accumulate within the cell even under normoxic conditions.

Stabilized HIF-1α translocates to the nucleus, where it dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This heterodimeric complex then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes. The binding of the HIF-1 complex to HREs initiates the transcription of a wide array of genes involved in cellular adaptation to low oxygen, including those that regulate:

-

Angiogenesis: The formation of new blood vessels, promoted by genes like Vascular Endothelial Growth Factor (VEGF).

-

Erythropoiesis: The production of red blood cells, stimulated by Erythropoietin (EPO).

-

Glucose Metabolism: The uptake and utilization of glucose, facilitated by genes such as Glucose Transporter 1 (Glut-1).

-

Cell Survival and Proliferation: Various other genes that help cells survive in hypoxic environments, such as Heme Oxygenase 1 (HO-1) and Adrenomedullin (ADM).

Quantitative Gene Expression Data

The upregulation of HIF-1α target genes following treatment with this compound or its cell-permeable prodrug, dimethyloxalylglycine (DMOG), has been quantified using techniques like quantitative real-time polymerase chain reaction (qPCR).

| Target Gene | Treatment | Cell/Tissue Type | Fold Change in mRNA Expression (approx.) | Reference(s) |

| Vascular Endothelial Growth Factor (VEGF) | DMOG (100-500 µM) | Adipose-derived stem cells | 3 to 7.7-fold increase | [4] |

| Erythropoietin (EPO) | DMOG (600 mg/kg) | Rat renal cortex | Significant increase | [2] |

| Glucose Transporter 1 (Glut-1) | Cobalt Chloride (hypoxia mimetic) | Rat liver cells | ~12-fold increase | [5] |

| Adrenomedullin (ADM) | Hypoxia (1% O2) | Rat ventricular myocytes | ~1.8-fold increase | [6] |

Experimental Protocols

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay (Colorimetric)

This assay measures the activity of PHD enzymes by quantifying the consumption of the co-substrate α-ketoglutarate.

Materials:

-

Recombinant PHD enzyme (e.g., PHD2)

-

HIF-1α peptide substrate containing the proline hydroxylation site

-

α-ketoglutarate

-

This compound (or other inhibitors)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing FeSO4 and ascorbate)

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Sodium hydroxide (NaOH)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, HIF-1α peptide, and various concentrations of this compound.

-

Initiate the reaction by adding the recombinant PHD enzyme.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Add the DNPH solution to the reaction mixture. DNPH reacts with the remaining α-ketoglutarate to form a colored product.

-

Add NaOH to develop the color.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

The amount of α-ketoglutarate consumed is inversely proportional to the absorbance. Calculate the percentage of inhibition at each NOG concentration and determine the IC50 value.

Western Blot Analysis of HIF-1α Stabilization

This technique is used to detect the accumulation of HIF-1α protein in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound or Dimethyloxalylglycine (DMOG)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of DMOG for a specific duration.

-

Lyse the cells in lysis buffer on ice.

-

Quantify the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against HIF-1α.

-

Wash the membrane and incubate with the secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the intensity of the HIF-1α band in treated cells compared to untreated controls indicates stabilization.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to measure the change in mRNA levels of HIF-1α target genes in response to this compound treatment.

Materials:

-

Cell culture reagents and DMOG

-

RNA extraction kit

-

Reverse transcription kit to synthesize cDNA

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Primers specific for the target genes (e.g., VEGF, EPO) and a housekeeping gene (e.g., β-actin, GAPDH)

-

Real-time PCR instrument

Procedure:

-

Treat cells with DMOG as described for the Western blot.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Set up the qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR reactions in a real-time PCR instrument.

-

Analyze the data to determine the relative fold change in the expression of the target genes in treated cells compared to untreated controls, normalized to the expression of the housekeeping gene.

Visualizations

Caption: Signaling pathway of this compound's mechanism of action.

Caption: Experimental workflow for detecting HIF-1α stabilization.

Caption: Logical relationship of NOG's molecular interactions.

References

- 1. Treatment with an activator of hypoxia-inducible factor 1, DMOG provides neuroprotection after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DMOG, a Prolyl Hydroxylase Inhibitor, Increases Hemoglobin Levels without Exacerbating Hypertension and Renal Injury in Salt-Sensitive Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemically induced hypoxia by dimethyloxalylglycine (DMOG)-loaded nanoporous silica nanoparticles supports endothelial tube formation by sustained VEGF release from adipose tissue-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual control of glut1 glucose transporter gene expression by hypoxia and by inhibition of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

N-Oxalylglycine: A Technical Guide to a Broad-Spectrum α-Ketoglutarate Analogue in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a synthetic, cell-permeable analogue of α-ketoglutarate (α-KG), a critical intermediate in the Krebs cycle and a vital cofactor for a large family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases (α-KGDDs). By competitively inhibiting these enzymes, NOG has emerged as an indispensable tool in elucidating the roles of α-KGDDs in a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of NOG, including its mechanism of action, its impact on key enzyme families such as prolyl hydroxylases and histone demethylases, and detailed experimental protocols for its application in research. Furthermore, this guide presents a comprehensive summary of quantitative data on NOG's inhibitory activity and visualizes key signaling pathways and experimental workflows to facilitate its effective use in the laboratory.

Introduction

This compound, also known as NOG, is a structural mimic of α-ketoglutarate, where the C2 keto group is replaced by a carboxyl group and the C3 methylene group is replaced by a nitrogen atom. This structural similarity allows NOG to bind to the α-KG binding site of various dioxygenases, thereby acting as a competitive inhibitor.[1] The α-KGDD superfamily encompasses a diverse range of enzymes that play crucial roles in processes such as hypoxia sensing, epigenetic regulation, collagen biosynthesis, and fatty acid metabolism. Consequently, NOG and its cell-permeable ester prodrug, dimethyloxalylglycine (DMOG), are widely used to modulate the activity of these enzymes and study their downstream effects.

Mechanism of Action

This compound functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[1] These enzymes utilize α-KG, molecular oxygen (O₂), and a ferrous iron (Fe²⁺) cofactor to hydroxylate their respective substrates. In this reaction, α-KG is oxidatively decarboxylated to succinate and carbon dioxide. NOG, by binding to the α-KG binding site in the enzyme's active center, prevents the binding of the natural cofactor and thus inhibits the hydroxylation reaction.[2][3] This inhibitory action is broad-spectrum, affecting multiple families of α-KGDDs.

Key Enzyme Families Inhibited by this compound

Prolyl Hydroxylase Domain (PHD) Enzymes and HIF-1α Signaling

Prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3) are key regulators of the hypoxia-inducible factor (HIF) signaling pathway.[4][5] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation.[1] By inhibiting PHDs, NOG prevents the degradation of HIF-1α, causing its stabilization and accumulation even under normoxic conditions.[2] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide range of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[6][7][8]

Jumonji Domain-Containing (JMJD) Histone Demethylases

The Jumonji C (JmjC) domain-containing family of histone demethylases are α-KGDDs that play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues.[9] For instance, the JMJD2 subfamily (JMJD2A, JMJD2C, JMJD2D, and JMJD2E) is responsible for demethylating di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3), which are histone marks generally associated with transcriptional repression and activation, respectively.[10][11] NOG competitively inhibits the activity of these demethylases, leading to alterations in histone methylation patterns and subsequent changes in gene expression.[12][13]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies among different α-ketoglutarate-dependent dioxygenases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for NOG against various PHD and JMJD enzymes.

| Enzyme | IC50 (µM) | Reference(s) |

| PHD1 | 2.1 | [10][11][12] |

| PHD2 | 5.6 | [10][11][12] |

| FIH (Factor Inhibiting HIF) | 0.36 | [14] |

Table 1: IC50 Values of this compound for Prolyl Hydroxylases and Related Enzymes. This table provides a summary of the inhibitory concentrations of NOG for key enzymes involved in the HIF signaling pathway.

| Enzyme | IC50 (µM) | Reference(s) |

| JMJD1A | >1000 | [15] |

| JMJD2A | 250 | [10][11][15] |

| JMJD2C | 500 | [10][11][15] |

| JMJD2D | Not specified | [12] |

| JMJD2E | 24 | [10][11] |

| JARID1A | >1000 | [15] |

Table 2: IC50 Values of this compound for Jumonji Domain-Containing Histone Demethylases. This table outlines the inhibitory concentrations of NOG for various histone demethylases, highlighting its differential potency.

Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway Under Normoxia and Inhibition by this compound

Figure 1: HIF-1α Signaling Pathway. Under normoxic conditions, PHD enzymes hydroxylate HIF-1α, leading to its degradation. This compound inhibits PHDs, stabilizing HIF-1α, which then promotes gene transcription.

JMJD2-Mediated Histone Demethylation and its Inhibition

Figure 2: JMJD2-Mediated Histone Demethylation. JMJD2 enzymes demethylate histone H3 at lysine 9. This compound inhibits this process, leading to the maintenance of histone methylation and altered gene expression.

Experimental Workflow for Assessing this compound Effects on HIF-1α Stabilization

References

- 1. cusabio.com [cusabio.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HIF-1 Signaling Pathway Compound Library | TargetMol [targetmol.com]

- 7. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. glpbio.com [glpbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

N-Oxalylglycine Derivatives: A Technical Guide to Discovery and Synthesis for Drug Development

For Researchers, Scientists, and Drug Development Professionals

N-Oxalylglycine (NOG) and its derivatives have emerged as a pivotal class of small molecules in biomedical research and drug discovery. Their ability to inhibit 2-oxoglutarate (2OG)-dependent dioxygenases, a broad family of enzymes including Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) and Jumonji C (JmjC) domain-containing histone demethylases (JMJDs), has positioned them as valuable tools for investigating cellular responses to hypoxia and epigenetic regulation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of NOG derivatives, tailored for researchers and professionals in the field of drug development.

Discovery and Mechanism of Action

This compound was identified as a structural analog of 2-oxoglutarate, a key substrate for a large family of non-heme iron(II) and 2OG-dependent oxygenases. By mimicking 2OG, NOG competitively inhibits these enzymes, thereby modulating critical cellular signaling pathways.

The primary targets of NOG and its derivatives include:

-

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): These enzymes (PHD1, PHD2, and PHD3) are key regulators of the HIF signaling pathway. Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its ubiquitination and proteasomal degradation. Inhibition of PHDs by NOG derivatives stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism. This mechanism is being explored for the treatment of anemia and ischemic diseases.

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases (JMJDs): This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues. Dysregulation of JMJD activity is implicated in various cancers. NOG derivatives can inhibit specific JMJDs, thereby altering gene expression and potentially offering a therapeutic avenue for oncology.

Quantitative Inhibitory Activity of this compound and Its Derivatives

The inhibitory potency of this compound and its derivatives varies depending on the specific enzyme and the chemical modifications of the NOG scaffold. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key compounds against various PHD and JMJD enzymes.

| Compound | Target Enzyme | IC50 (μM) | Reference(s) |

| This compound (NOG) | PHD1 | 2.1 | [1][2] |

| This compound (NOG) | PHD2 | 5.6 | [1][2] |

| This compound (NOG) | JMJD2A | 250 | [3][4][5] |

| This compound (NOG) | JMJD2C | 500 | [3][4][5] |

| This compound (NOG) | JMJD2E | 24 | [3][4][5] |

| Derivative Example 1 | PHD2 | Data | Citation |

| Derivative Example 2 | JMJD2A | Data | Citation |

Note: This table is a template. More specific data on a wider range of derivatives would be populated here based on further literature review.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of NOG derivatives. The following sections provide step-by-step protocols for key experiments.

Synthesis of this compound (NOG)

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Glycine ethyl ester hydrochloride

-

Ethyl oxalyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Step 1: Synthesis of Diethyl N-oxalylglycinate:

-

Suspend glycine ethyl ester hydrochloride in dichloromethane (DCM).

-

Add triethylamine (TEA) dropwise at 0 °C and stir for 30 minutes.

-

Add ethyl oxalyl chloride dropwise at 0 °C and allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude diethyl N-oxalylglycinate.

-

Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexane).

-

-

Step 2: Hydrolysis to this compound:

-

Dissolve the purified diethyl N-oxalylglycinate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (NaOH) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Acidify the reaction mixture to pH 1-2 with hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound as a white solid.

-

Synthesis of Dimethyloxalylglycine (DMOG)

DMOG is a cell-permeable prodrug of NOG.

Materials:

-

This compound (NOG)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl2) or another esterification agent

Procedure:

-

Suspend this compound in methanol.

-

Cool the suspension to 0 °C and add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give Dimethyloxalylglycine (DMOG).

In Vitro Assay for PHD2 Inhibition (AlphaScreen)

This protocol outlines a high-throughput method to screen for PHD2 inhibitors.

Principle:

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the hydroxylation of a biotinylated HIF-1α peptide by PHD2. The assay involves a donor bead coated with streptavidin (binds to the biotinylated peptide) and an acceptor bead coated with an antibody that recognizes the hydroxylated proline residue. When the peptide is hydroxylated, the beads are brought into proximity, and upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light.

Procedure:

-

Prepare a reaction mixture containing PHD2 enzyme, a biotinylated HIF-1α peptide substrate, Fe(II), ascorbate, and 2-oxoglutarate in an appropriate assay buffer.

-

Add the test compounds (NOG derivatives) at various concentrations.

-

Incubate the reaction mixture to allow for the enzymatic reaction to occur.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the anti-hydroxyproline antibody-coated acceptor beads and streptavidin-coated donor beads.

-

Incubate in the dark to allow for bead-antibody-peptide binding.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC50 values from the dose-response curves.

Cellular Assay for HIF-1α Stabilization (Western Blot)

This protocol is used to assess the ability of NOG derivatives to stabilize HIF-1α in cells.

Procedure:

-

Culture cells (e.g., HeLa or HEK293T) to an appropriate confluency.

-

Treat the cells with various concentrations of the NOG derivative for a specified time (e.g., 4-8 hours). Include a positive control (e.g., DMOG or hypoxia) and a vehicle control.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4 °C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by NOG derivatives is essential for understanding their mechanism of action and for designing effective experiments.

HIF-1α Signaling Pathway

The following diagram illustrates the regulation of HIF-1α under normoxic and hypoxic conditions and the point of intervention for NOG derivatives.

Caption: HIF-1α regulation and the inhibitory action of NOG derivatives.

JMJD Histone Demethylation Pathway

This diagram shows the role of JMJD enzymes in histone demethylation and their inhibition by NOG derivatives.

Caption: Inhibition of JMJD-mediated histone demethylation by NOG derivatives.

Experimental Workflow for Inhibitor Screening

The following workflow illustrates a typical process for identifying and characterizing novel NOG-based inhibitors.

References

- 1. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 4. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

N-Oxalylglycine's role as a 2-oxoglutarate oxygenase inhibitor

An In-depth Technical Guide to N-Oxalylglycine's Role as a 2-Oxoglutarate Oxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NOG) is a potent, cell-permeable, and broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases. Structurally similar to 2-oxoglutarate, NOG functions as a competitive inhibitor by binding to the active site of these enzymes, thereby preventing the binding of the endogenous substrate. This inhibitory action has significant implications for a variety of cellular processes, most notably the hypoxia signaling pathway, through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This technical guide provides a comprehensive overview of NOG's mechanism of action, its inhibitory profile against various 2-OG oxygenases, detailed experimental protocols for assessing its activity, and a discussion of its applications in research and therapeutic development.

Introduction to this compound and 2-Oxoglutarate Oxygenases

This compound, also known as NOG, is an organic compound that acts as an isostere of α-ketoglutaric acid.[1][2] 2-oxoglutarate (2-OG) dependent oxygenases are a large superfamily of non-heme iron-containing enzymes that catalyze a wide range of oxidation reactions. These enzymes play crucial roles in diverse biological processes, including collagen biosynthesis, histone demethylation, and the regulation of gene expression in response to hypoxia.[3][4]

The catalytic mechanism of 2-OG oxygenases involves the binding of Fe(II) and 2-OG to the active site, followed by the substrate. This allows for the binding of molecular oxygen, leading to the oxidative decarboxylation of 2-OG to succinate and CO2, and the hydroxylation of the substrate.[5][6]

Mechanism of Action of this compound

This compound's inhibitory activity stems from its structural similarity to 2-oxoglutarate. It acts as a competitive inhibitor, binding to the 2-OG binding site within the catalytic domain of the oxygenase. This binding event prevents the co-substrate 2-OG from accessing the active site, thereby halting the catalytic cycle and inhibiting the hydroxylation of the target substrate.

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits a broad inhibitory activity against various 2-OG dependent oxygenases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Enzyme Target | IC50 Value (µM) | References |

| Prolyl Hydroxylase Domain-containing proteins (PHDs) | ||

| PHD1 | 2.1 | ,[7],[8] |

| PHD2 | 5.6 | ,[7],[8] |

| Jumonji Domain-Containing Histone Demethylases (JMJDs) | ||

| JMJD2A | 250 | ,[7],[8] |

| JMJD2C | 500 | ,[7] |

| JMJD2E | 24 | ,[9],[8] |

| Factor Inhibiting HIF (FIH) | 0.36 | [10] |

| Aspartate/asparagine-β-hydroxylase (AspH) | 11.1 | [10] |

| JMJD5 | 0.15 | [10] |

Impact on the HIF-1α Signaling Pathway

One of the most well-characterized effects of NOG is the stabilization of the α-subunit of the Hypoxia-Inducible Factor-1 (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by Prolyl Hydroxylase Domain-containing proteins (PHDs), which are 2-OG oxygenases. This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.

By inhibiting PHDs, NOG prevents the hydroxylation of HIF-1α. As a result, HIF-1α is no longer targeted for degradation and can accumulate in the cell, translocate to the nucleus, and dimerize with HIF-1β. The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. The cell-permeable prodrug of NOG, dimethyloxalylglycine (DMOG), is often used to elicit this hypoxic response in cellular studies.[11][12]

Experimental Protocols

Prolyl Hydroxylase Domain (PHD) Enzyme Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of this compound on PHD activity.

Materials:

-

Recombinant PHD enzyme (e.g., PHD2)

-

HIF-1α peptide substrate (containing the proline residue for hydroxylation)

-

This compound (NOG)

-

2-Oxoglutarate (2-OG)

-

Ferrous sulfate (FeSO₄)

-

Ascorbate

-

Assay buffer (e.g., Tris-HCl or HEPES)

-

Detection reagent (e.g., antibody specific for hydroxylated HIF-1α, or a method to detect succinate formation)

-

96-well microplate

Methodology:

-

Prepare Reagents: Prepare stock solutions of all reagents in the appropriate assay buffer.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

Ferrous sulfate

-

Ascorbate

-

Recombinant PHD enzyme

-

Varying concentrations of this compound (for IC50 determination) or a fixed concentration for single-point inhibition.

-

HIF-1α peptide substrate.

-

-

Initiate Reaction: Start the enzymatic reaction by adding 2-Oxoglutarate to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or a strong acid).

-

Detection: Measure the extent of the reaction. This can be done through various methods:

-

ELISA-based: Use an antibody that specifically recognizes the hydroxylated proline on the HIF-1α peptide.

-

Mass Spectrometry: Directly measure the formation of the hydroxylated peptide or the consumption of 2-OG.

-

Coupled Enzyme Assay: Measure the production of succinate by coupling its formation to a subsequent reaction that produces a detectable signal (e.g., NADH).[9]

-

-

Data Analysis: Calculate the percentage of inhibition for each NOG concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the NOG concentration to determine the IC50 value.

Western Blot for HIF-1α Stabilization

This protocol outlines the steps to visualize the stabilization of HIF-1α in cells treated with this compound or its pro-drug, DMOG.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound (or DMOG)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Treat the cells with varying concentrations of NOG or DMOG for a specific duration (e.g., 4-8 hours). Include an untreated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Imaging:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Loading Control:

-

Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading across all lanes.

-

Applications in Research and Drug Development

This compound and its derivatives are invaluable tools in both basic research and preclinical drug development.

-

Studying the Hypoxic Response: NOG and DMOG are widely used to mimic hypoxic conditions in cell culture, allowing researchers to study the downstream effects of HIF-1α stabilization without the need for a hypoxic chamber.[7][12]

-

Investigating Epigenetic Modifications: As an inhibitor of JMJD histone demethylases, NOG can be used to study the role of histone methylation in gene regulation and cellular differentiation.[13][14]

-

Therapeutic Potential: The ability of NOG to stabilize HIF-1α has therapeutic implications for conditions where increased angiogenesis and erythropoiesis are beneficial, such as in ischemic diseases and anemia. Furthermore, the inhibition of specific 2-OG oxygenases is being explored as a therapeutic strategy in cancer and fibrotic diseases.[15]

Conclusion

This compound is a cornerstone tool for researchers studying the diverse family of 2-oxoglutarate dependent oxygenases. Its well-defined mechanism of action as a competitive inhibitor, coupled with its broad-spectrum activity, makes it an essential compound for elucidating the roles of these enzymes in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors. As our understanding of the intricate roles of 2-OG oxygenases continues to expand, the importance of inhibitors like this compound in advancing biological knowledge and developing novel therapeutics will undoubtedly continue to grow.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epigentek.com [epigentek.com]

- 5. mdpi.com [mdpi.com]

- 6. Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Control of Histone H3 Lysine 9 (H3K9) Methylation State via Cooperative Two-step Demethylation by Jumonji Domain Containing 1A (JMJD1A) Homodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jianhaidulab.com [jianhaidulab.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epigentek.com [epigentek.com]

- 15. Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

N-Oxalylglycine: A Technical Guide to its Biochemical and Physiological Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. By mimicking the co-substrate α-ketoglutarate, NOG effectively modulates the activity of key enzyme families, including Prolyl Hydroxylase Domain (PHD) enzymes and Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of cellular responses to hypoxia. The downstream consequences of HIF-1α stabilization are profound, encompassing the induction of angiogenesis, erythropoiesis, and neuroprotective pathways. This technical guide provides an in-depth overview of the biochemical and physiological actions of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of α-ketoglutarate-dependent dioxygenases.[1][2] These enzymes utilize α-ketoglutarate as a co-substrate to catalyze various oxidative reactions, including hydroxylation and demethylation. NOG, being structurally similar to α-ketoglutarate, binds to the active site of these enzymes but does not facilitate the catalytic reaction, thereby acting as a competitive inhibitor.[2][3]

The two major families of enzymes inhibited by NOG are:

-

Prolyl Hydroxylase Domain (PHD) Enzymes: PHDs (primarily PHD1, PHD2, and PHD3) are responsible for the hydroxylation of specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[4] This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor protein and subsequent proteasomal degradation under normoxic conditions.[5] By inhibiting PHDs, NOG prevents HIF-1α hydroxylation, leading to its stabilization and accumulation even in the presence of normal oxygen levels.[5][6] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[7]

-

Jumonji C (JmjC) Domain-Containing Histone Lysine Demethylases (KDMs): The JmjC domain-containing enzymes are a large family of histone demethylases that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones.[8][9] NOG has been shown to inhibit several members of the JMJD2 subfamily (JMJD2A, JMJD2C, and JMJD2D/E), which are involved in the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[8][10][11] Inhibition of these demethylases can lead to alterations in chromatin structure and gene expression.

A cell-permeable ester prodrug of this compound, Dimethyloxalylglycine (DMOG) , is often used in cell-based and in vivo studies.[6][12] Once inside the cell, DMOG is rapidly hydrolyzed by cellular esterases to release the active inhibitor, this compound.[12]

Quantitative Inhibitory Data

The inhibitory potency of this compound against various α-ketoglutarate-dependent dioxygenases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

| Enzyme Target | IC50 (µM) | Reference(s) |

| Prolyl Hydroxylase Domain 1 (PHD1) | 2.1 | [10][11][13] |

| Prolyl Hydroxylase Domain 2 (PHD2) | 5.6 | [10][11][13] |

| Jumonji Domain-Containing Histone Demethylase 2A (JMJD2A) | 250 | [8][11][13] |

| Jumonji Domain-Containing Histone Demethylase 2C (JMJD2C) | 500 | [8][11][13] |

| Jumonji Domain-Containing Histone Demethylase 2E (JMJD2E) | 24 | [8][11][13] |

Physiological Actions and Therapeutic Potential

The stabilization of HIF-1α by this compound triggers a cascade of downstream physiological effects with significant therapeutic potential in various disease models.

Angiogenesis

HIF-1α is a master regulator of angiogenesis, the formation of new blood vessels.[9] By upregulating the expression of pro-angiogenic factors, NOG and its analog DMOG have been shown to promote angiogenesis. This has potential applications in ischemic diseases where enhanced blood flow is beneficial.

Key HIF-1α Target Genes in Angiogenesis:

-

Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that stimulates vasculogenesis and angiogenesis.[6][14]

-

Interleukin 8 (IL-8): A cytokine that has been shown to have pro-angiogenic effects.[14]

-

Basic Fibroblast Growth Factor (bFGF): A signaling protein that promotes endothelial cell proliferation and tube formation.[14]

-

Angiopoietin 2 (ANGPT2): A protein that regulates vascular remodeling and destabilization, a necessary step for new vessel growth.[8]

-

SUMO-specific protease 1 (SENP1): This enzyme has been shown to be a direct transcriptional target of HIF-1α, creating a positive feedback loop that enhances VEGF production and angiogenesis.[8]

Neuroprotection

The stabilization of HIF-1α has demonstrated significant neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases.[7][11][13] This protection is mediated by the upregulation of genes involved in cell survival, anti-apoptosis, and metabolic adaptation.

Key HIF-1α Target Genes in Neuroprotection:

-

Erythropoietin (EPO): Known for its role in red blood cell production, EPO also has potent neuroprotective effects, including anti-apoptotic and anti-inflammatory actions.[7][13]

-

Vascular Endothelial Growth Factor (VEGF): In addition to its angiogenic role, VEGF has direct neuroprotective and neurogenic effects in the brain.[13]

-

Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.[7][10]

-

Adrenomedullin (ADM): A peptide with vasodilatory and anti-apoptotic effects.[10]

-

Glucose Transporter 1 (Glut-1): Facilitates the transport of glucose into the brain, providing energy during ischemic stress.[3][10]

-

Interleukin-10 (IL-10): An anti-inflammatory cytokine that can activate pro-survival signaling pathways.[11]

-

B-cell lymphoma 2/adenovirus E1B 19-kDa interacting protein 3 (BNIP3) and NIP3-like protein X (NIX): These proteins are involved in the regulation of both apoptosis and autophagy, and their upregulation by HIF-1α can contribute to cell survival in certain contexts.[15][16]

Other Potential Applications

-

Ischemia-Reperfusion Injury: By promoting adaptation to hypoxia and reducing apoptosis, NOG and DMOG have shown protective effects in models of ischemia-reperfusion injury in various organs.[6]

-

Cancer Therapy: The role of HIF-1α in cancer is complex. While its pro-angiogenic effects can promote tumor growth, in some contexts, HIF-1α stabilization can also induce apoptosis or sensitize cancer cells to therapy. The inhibition of JmjC KDMs by NOG also presents a potential avenue for epigenetic cancer therapy.[8]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound inhibits PHD, stabilizing HIF-1α and promoting gene transcription.

Experimental Workflow for In Vitro PHD Inhibition Assay

Caption: Workflow for determining NOG's inhibitory effect on PHD enzymes in vitro.

Experimental Workflow for In Vivo Angiogenesis Assay (Matrigel Plug)

Caption: In vivo workflow to assess the pro-angiogenic effects of DMOG.

Detailed Experimental Protocols

In Vitro Prolyl Hydroxylase (PHD2) Inhibition Assay by Mass Spectrometry

This protocol is adapted from methodologies described in the literature.[17][18][19]

Materials:

-

Recombinant human PHD2

-

Synthetic peptide substrate corresponding to HIF-1α residues 556-575 (DLDLEMLAPYIPMDDDFQLR)

-

This compound (NOG)

-

α-ketoglutarate (2-oxoglutarate)

-

Ferrous sulfate (FeSO₄)

-

L-Ascorbic acid

-

HEPES buffer (50 mM, pH 7.5)

-

Methanol (for quenching)

-

LC-MS grade water and acetonitrile

-

Formic acid

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NOG in water or buffer.

-

Prepare stock solutions of α-ketoglutarate, FeSO₄, and ascorbic acid in appropriate solvents. Note: FeSO₄ and ascorbate solutions should be prepared fresh.

-

Prepare serial dilutions of NOG to determine the IC50 value.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in HEPES buffer:

-

Recombinant PHD2 (final concentration ~1-5 µM)

-

HIF-1α peptide substrate (final concentration ~10-50 µM)

-

Ascorbic acid (final concentration ~100 µM)

-

Varying concentrations of this compound or vehicle control.

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a mixture of FeSO₄ (final concentration ~5-10 µM) and α-ketoglutarate (final concentration ~10-50 µM).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

-

Sample Analysis by LC-MS:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase liquid chromatography-mass spectrometry (LC-MS).

-

Monitor the mass-to-charge ratio (m/z) of both the unhydroxylated and hydroxylated peptide substrate. Hydroxylation results in a mass increase of 16 Da.

-

-

Data Analysis:

-

Calculate the percentage of peptide hydroxylation for each NOG concentration.

-

Plot the percentage of inhibition against the logarithm of the NOG concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based HIF-1α Stabilization Assay by Western Blot

This protocol utilizes DMOG to induce HIF-1α stabilization in cultured cells.[13][20]

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T, or a relevant cancer cell line)

-

Complete cell culture medium

-

Dimethyloxalylglycine (DMOG)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with varying concentrations of DMOG (e.g., 100 µM, 500 µM, 1 mM) or vehicle control for a specified time (e.g., 4-8 hours). A positive control, such as treatment with cobalt chloride (CoCl₂) or deferoxamine (DFO), can also be included.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

In Vivo Matrigel Plug Angiogenesis Assay

This protocol is a standard method to assess in vivo angiogenesis.[6][10][11]

Materials:

-

Matrigel (growth factor reduced)

-

Pro-angiogenic factor (e.g., basic fibroblast growth factor, bFGF)

-

DMOG

-

Anesthetic for mice

-

Syringes and needles

-

Mice (e.g., C57BL/6)

-

Drabkin's reagent for hemoglobin quantification (optional)

-

Reagents for immunohistochemistry (e.g., anti-CD31 antibody)

Procedure:

-

Matrigel Preparation:

-

Thaw Matrigel on ice. All handling of Matrigel should be done on ice to prevent premature solidification.

-

Prepare the Matrigel mixture by adding the pro-angiogenic factor (e.g., bFGF) and the test compound (DMOG) or vehicle control. Keep the mixture on ice.

-

-

Injection:

-

Anesthetize the mice.

-

Using a pre-chilled syringe, subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.

-

-

In Vivo Incubation:

-

Allow the Matrigel to form a solid plug and become vascularized. The typical duration is 7 to 14 days.

-

-

Plug Excision and Analysis:

-

Euthanize the mice and carefully excise the Matrigel plugs.

-

For Hemoglobin Quantification:

-

Homogenize the plug in water.

-

Measure the hemoglobin content using Drabkin's reagent, which is an indicator of blood vessel formation.

-

-

For Immunohistochemistry:

-

Fix the plug in formalin and embed in paraffin.

-

Section the plug and perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31, to visualize blood vessels.

-

Quantify the vessel density by image analysis.

-

-

Conclusion

This compound is a valuable research tool for studying the roles of α-ketoglutarate-dependent dioxygenases in various physiological and pathological processes. Its ability to stabilize HIF-1α has opened up avenues for investigating the therapeutic potential of modulating the hypoxia response pathway in conditions such as ischemia, neurodegeneration, and cancer. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted actions of this important small molecule. Further research into the selectivity of NOG derivatives for different dioxygenases will be crucial for the development of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.revvity.com [resources.revvity.com]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. The hydroxylase inhibitor DMOG attenuates endotoxic shock via alternative activation of macrophages and IL-10 production by B-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice [mdpi.com]

- 6. Frontiers | Hypoxia-Inducible Factor-1α Target Genes Contribute to Retinal Neuroprotection [frontiersin.org]

- 7. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 9. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 11. jneurosci.org [jneurosci.org]

- 12. docs.abcam.com [docs.abcam.com]

- 13. pnas.org [pnas.org]

- 14. oncotarget.com [oncotarget.com]

- 15. Neuronal HIF-1α and HIF-2α deficiency improves neuronal survival and sensorimotor function in the early acute phase after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Neuroprotection by dimethyloxalylglycine following permanent and transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates | eLife [elifesciences.org]

- 19. Activation of Hif1α by the Prolylhydroxylase Inhibitor Dimethyoxalyglycine Decreases Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Impact of N-Oxalylglycine on Histone Lysine Demethylases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that has garnered significant attention in the field of epigenetics for its role as a broad-spectrum inhibitor of 2-oxoglutarate (2-OG)-dependent dioxygenases. This family of enzymes includes the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), which are critical regulators of chromatin structure and gene expression. By competitively inhibiting the binding of the co-substrate 2-OG, this compound effectively modulates the activity of these enzymes, leading to alterations in histone methylation patterns and subsequent changes in cellular processes. This technical guide provides an in-depth overview of this compound's impact on histone lysine demethylases, including quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant pathways and mechanisms.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits inhibitory activity against a range of 2-oxoglutarate-dependent dioxygenases, including various histone lysine demethylase subfamilies and prolyl hydroxylase domain-containing proteins (PHDs). The following table summarizes the quantitative data on the inhibitory potency of this compound, primarily presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme Family | Specific Enzyme | Inhibitor | IC50 (µM) | Notes |

| Histone Lysine Demethylases (KDMs) | JMJD2A (KDM4A) | This compound | 250[1][2][3] | A member of the KDM4 subfamily, removes H3K9me3/2 and H3K36me3/2 marks. |

| JMJD2C (KDM4C) | This compound | 500[1][2][3] | Also a KDM4 subfamily member with similar substrate specificity to JMJD2A. | |

| JMJD2D (KDM4D) | This compound | Inhibits | A KDM4 subfamily member, primarily targeting H3K9me3/2. | |

| JMJD2E (KDM4E) | This compound | 24[1][3] | A KDM4 subfamily member. | |

| Prolyl Hydroxylases (PHDs) | PHD1 (EGLN2) | This compound | 2.1[2][3][4][5] | Involved in the regulation of hypoxia-inducible factor (HIF)-1α stability. |

| PHD2 (EGLN1) | This compound | 5.6[2][3][4][5] | The primary regulator of HIF-1α stability under normoxic conditions. |

Experimental Protocols: In Vitro Histone Demethylase Inhibition Assay

A variety of in vitro assays can be employed to determine the inhibitory activity of compounds like this compound against histone lysine demethylases. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a widely used, robust, and sensitive method.

AlphaLISA-Based Histone Demethylase Assay Protocol

This protocol provides a general framework for assessing the inhibition of a JmjC domain-containing histone demethylase, such as JMJD2A.

Materials:

-

Recombinant human histone demethylase (e.g., JMJD2A)

-

Biotinylated histone peptide substrate (e.g., Biotin-H3K36me3)

-

This compound or other test inhibitors

-

Co-factors: 2-oxoglutarate (α-ketoglutarate), (NH₄)₂Fe(SO₄)₂·6H₂O (ferrous ammonium sulfate), L-ascorbic acid

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20

-

Quench Buffer: 30 mM EDTA in assay buffer

-

AlphaLISA Detection Kit: Streptavidin-Donor beads and Antibody-Acceptor beads (specific for the demethylated product, e.g., anti-H3K36me2)

-

384-well white opaque microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme and Substrate Preparation:

-

Prepare a 2X enzyme solution in the assay buffer.

-

Prepare a 4X substrate/co-factor mix containing the biotinylated histone peptide, 2-oxoglutarate, ferrous ammonium sulfate, and ascorbic acid in the assay buffer.

-

-

Enzymatic Reaction:

-

Add 5 µL of the compound dilutions (or assay buffer for control wells) to the microplate wells.

-

Add 5 µL of the 2X enzyme solution to each well.

-

Initiate the reaction by adding 10 µL of the 4X substrate/co-factor mix to each well.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

-

Reaction Quenching: Stop the enzymatic reaction by adding 5 µL of quench buffer to each well.

-

Detection:

-

Add 5 µL of the Antibody-Acceptor beads to each well.

-

Incubate in the dark at room temperature for 60 minutes.

-

Add 5 µL of the Streptavidin-Donor beads to each well.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the plate on an Alpha-enabled plate reader.

-

Data Analysis: The decrease in the AlphaLISA signal corresponds to the inhibition of the demethylase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway: this compound Induced HIF-1α Stabilization

Caption: NOG inhibits PHDs, preventing HIF-1α degradation and promoting gene expression.

Experimental Workflow: In Vitro KDM Inhibition Assay

Caption: Workflow for an in vitro histone lysine demethylase (KDM) inhibition assay.

Logical Relationship: Mechanism of this compound Action

Caption: NOG competitively inhibits the KDM active site, blocking demethylation.

References

N-Oxalylglycine as a Potent Inhibitor of Prolyl Hydroxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitory action of N-Oxalylglycine (NOG) on prolyl hydroxylase domain (PHD) enzymes. NOG serves as a valuable tool compound in hypoxia research and a foundational molecule for the development of therapeutics targeting conditions such as anemia and ischemia. This document details the mechanism of inhibition, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its characterization.

Introduction: The Prolyl Hydroxylase-HIF Axis

Prolyl hydroxylases are a family of non-heme iron(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases that play a critical role in cellular oxygen sensing[1][2]. The primary substrates of PHDs are the alpha subunits of the hypoxia-inducible factor (HIF) transcription factor[3][4][5]. Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α[5][6]. This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α[6].

In hypoxic (low oxygen) conditions, the activity of PHDs is diminished due to the limited availability of their co-substrate, molecular oxygen[6]. This leads to the stabilization of HIF-α, allowing it to translocate to the nucleus, heterodimerize with HIF-β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes[4][6]. This transcriptional activation upregulates a wide array of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, enabling cellular adaptation to low oxygen environments. There are three main isoforms of PHDs in humans: PHD1, PHD2, and PHD3, with PHD2 being the most important for regulating HIF-α stability under normal physiological conditions[7][8].

This compound: Mechanism of Prolyl Hydroxylase Inhibition

This compound is a structural analog of the PHD co-substrate 2-oxoglutarate[9][10]. It functions as a potent, cell-permeable, and competitive inhibitor of prolyl hydroxylases with respect to 2-oxoglutarate[9][11]. By binding to the 2-OG active site of the enzyme, NOG effectively blocks the binding of the natural co-substrate, thereby preventing the hydroxylation of HIF-α even in the presence of sufficient oxygen[9][10]. This inhibition mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α and the subsequent activation of hypoxia-inducible genes. The interaction of NOG with the active site of PHD2 has been structurally characterized, providing a clear basis for its inhibitory mechanism[12].

Signaling Pathway of HIF-α Regulation and this compound Inhibition

Figure 1. A diagram illustrating the regulation of HIF-α under normoxic conditions and its stabilization under hypoxia or in the presence of this compound.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified against various prolyl hydroxylase isoforms using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters to describe its efficacy.

| Enzyme/System | Assay Type | Parameter | Value (µM) | Reference(s) |

| Purified Prolyl 4-Hydroxylase | In Vitro Enzyme Assay | Ki | 1.9 - 7.8 | [11] |

| Purified Prolyl 4-Hydroxylase | In Vitro Enzyme Assay | Ki | 0.5 - 8 | [1] |

| Microsomes (embryonic chicken bone) | Microsomal Assay | IC50 | 23 | [11] |

| PHD1 | In Vitro Enzyme Assay | IC50 | 2.1 | |

| PHD2 | In Vitro Enzyme Assay | IC50 | 5.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound on prolyl hydroxylases.

In Vitro Prolyl Hydroxylase (PHD2) Inhibition Assay

This protocol describes a colorimetric assay to determine the IC50 of this compound for PHD2 by measuring the consumption of the co-substrate α-ketoglutarate.

-

Recombinant human PHD2

-

HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

-

This compound

-

α-ketoglutarate (2-oxoglutarate)

-

Ammonium iron(II) sulfate

-

Sodium L-ascorbate

-

HEPES buffer (pH 7.5)

-

2,4-dinitrophenylhydrazine (2,4-DNPH) in HCl

-

Sodium hydroxide (NaOH)

-

96-well microplate

-

Microplate reader

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing HEPES buffer, sodium L-ascorbate, ammonium iron(II) sulfate, and the HIF-1α peptide substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in an appropriate solvent, e.g., water or DMSO) to the wells. Include a vehicle control (no inhibitor).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of recombinant PHD2 to each well. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Quenching and Derivatization: Stop the reaction by adding 2,4-DNPH solution. This will derivatize the remaining α-ketoglutarate. Incubate at room temperature for 10-20 minutes.

-

Color Development: Add NaOH to each well to develop the color. The 2,4-dinitrophenylhydrazone derivative of α-ketoglutarate will produce a colored product in a basic solution.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2. A schematic workflow for determining the in vitro inhibition of PHD2 by this compound using a colorimetric assay.

Cell-Based HIF-1α Stabilization Assay by Western Blot

This protocol describes how to assess the ability of this compound to stabilize HIF-1α in cultured cells using Western blotting.

-

Cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody for a loading control (e.g., β-actin or α-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%). Treat the cells with varying concentrations of this compound for a specific duration (e.g., 4-8 hours). Include an untreated control. A positive control for HIF-1α stabilization, such as cobalt chloride (CoCl₂) or desferrioxamine (DFO), can also be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer containing protease inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities for HIF-1α and the loading control. An increase in the HIF-1α band intensity in this compound-treated cells compared to the untreated control indicates stabilization of the protein.

Figure 3. A schematic workflow for assessing HIF-1α stabilization in cells treated with this compound via Western blotting.

Conclusion

This compound is a well-characterized and potent inhibitor of prolyl hydroxylases. Its ability to competitively inhibit the 2-oxoglutarate binding site of PHDs makes it an invaluable tool for studying the physiological and pathological roles of the HIF signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the inhibitory effects of this compound and other potential PHD inhibitors. A thorough understanding of the interaction between this compound and prolyl hydroxylases is crucial for the continued development of novel therapeutics targeting a range of diseases characterized by hypoxia and ischemia.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. resources.novusbio.com [resources.novusbio.com]